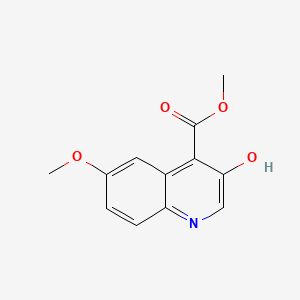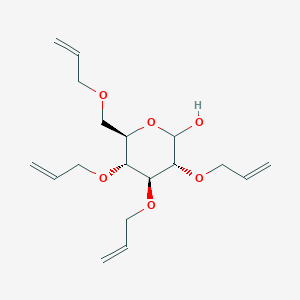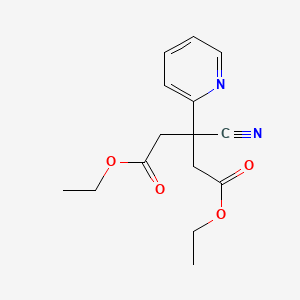![molecular formula C10H9ClN2O2 B595940 Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate CAS No. 1234616-15-9](/img/structure/B595940.png)
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1234616-15-9 . It has a linear formula of C10H9CLN2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, there are studies on the chemical reactions of related 1H-Pyrrolo[2,3-b]pyridine derivatives .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 224.65 . It has a computed XLogP3 of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .
科学的研究の応用
Heterocyclic Chemistry and Ligand Development
Heterocyclic compounds, such as pyridines and pyrroles, are crucial in developing complex molecules with potential biological, pharmaceutical, and catalytic applications. For instance, the study on the variability in the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds highlights the preparation and properties of these heterocycles and their complexes. Such research underlines the significant potential of heterocyclic compounds in creating new materials and drugs due to their diverse properties and activities (Boča, Jameson, & Linert, 2011).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, the pyranopyrimidine core, related to the pyrrolopyridine structure, is noted for its broad synthetic applications and bioavailability. Research focusing on the synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts showcases the importance of such heterocyclic frameworks in developing lead molecules for medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Polymer Science and Material Chemistry
Heterocyclic compounds also play a significant role in material chemistry, particularly in developing novel polymers and nanomaterials. For example, xylan derivatives have been studied for their potential in creating new biopolymers with specific properties, which can have applications in drug delivery and as antimicrobial agents. This research into xylan esters and their synthesis from hemicellulose underscores the versatility of heterocyclic chemistry in producing materials with a wide range of applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been known to target janus kinases (jaks), which play crucial roles in cytokine-mediated signal transduction .
Mode of Action
Similar compounds have been shown to inhibit jaks, leading to a reduction in cytokine-responsive gene expression .
Biochemical Pathways
Inhibition of jaks can affect various cytokine-mediated pathways, impacting immune response and cell proliferation .
Result of Action
Similar compounds have been shown to reduce blood glucose levels, suggesting potential applications in the treatment of hyperglycemia and related conditions .
生化学分析
Biochemical Properties
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity and the overall biochemical pathway .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function . The transport and distribution of this compound are essential for its efficacy in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function .
特性
IUPAC Name |
ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVIEEJBFFRMMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)

![2-[(1,1-Dimethylethyl)imino]tetrahydro-3-isopropyl-5-phenyl-4H-1,3,5-thiadiazine-4-one 1-oxide](/img/structure/B595865.png)





![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)


